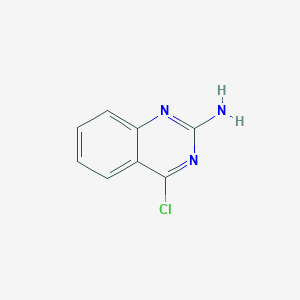

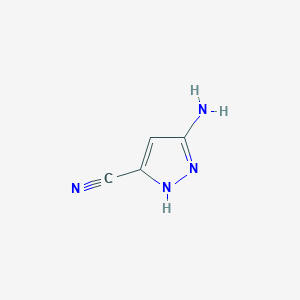

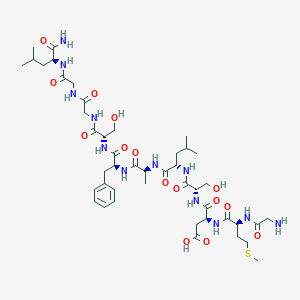

![molecular formula C17H15FN8 B057445 2-[1-(2-氟苄基)-1H-吡唑并[3,4-b]吡啶-3-基]嘧啶-4,5,6-三胺 CAS No. 428854-24-4](/img/structure/B57445.png)

2-[1-(2-氟苄基)-1H-吡唑并[3,4-b]吡啶-3-基]嘧啶-4,5,6-三胺

描述

The compound is part of a broader family of pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives, known for their significant pharmacological activities. Such compounds are synthesized and analyzed to understand their potential applications in various fields, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of this compound involves complex reactions including condensation, cyclization, and functional group transformations. For instance, Kelley et al. (1995) described the synthesis of analogues containing imidazole ring replacements, offering insights into the synthetic approaches for similar compounds (Kelley et al., 1995).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class has been elucidated using various analytical techniques, including X-ray crystallography and spectral data. For example, Liu et al. (2012) discussed the crystal structure of a related pyrazolo[1,5-a]pyrimidine compound, highlighting the planarity of the central unit and the positioning of substituent groups (Liu et al., 2012).

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives undergo various chemical reactions, including interactions with heterocyclic amidines to synthesize novel compounds. Elmaati (2002) provides examples of such reactions, which are fundamental in exploring the chemical properties and reactivity of these molecules (Elmaati, 2002).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and stability, are critical for their potential applications. Although specific data for "2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine" are not detailed here, studies on related compounds offer insights into methodologies for assessing these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, functional group transformations, and interactions with biological targets, are central to understanding the compound's utility. Research on related compounds, such as the work by Nagender et al. (2014) on pyrazolo[3,4-b]pyridine derivatives, sheds light on these aspects (Nagender et al., 2014).

科学研究应用

抗惊厥活性:Kelley 等人 (1995) 报告了含咪唑环等位替代的 9-(2-氟苄基)-6-(甲基氨基)-9H-嘌呤的类似物。对这些化合物进行了抗惊厥活性测试,揭示了它们的静电等势能图存在明显差异,这可能与其抗惊厥有效性有关 (Kelley 等,1995).

抗分枝杆菌活性:Sutherland 等人 (2022) 探索了吡唑并[1,5-a]嘧啶-7-胺的合成及其用于治疗结核分枝杆菌的构效关系。一些化合物对结核分枝杆菌表现出有效的体外生长抑制作用 (Sutherland 等,2022).

抗菌活性:Abdelhamid 等人 (2016) 进行了吡唑并[1,5-a]嘧啶和其他衍生物的绿色、一锅、无溶剂合成。这些化合物的抗菌活性与典型的抗菌和抗真菌药物相当 (Abdelhamid 等,2016).

细胞毒性、抗菌和抗生物膜活性:Nagender 等人 (2014) 制备了新型吡唑并[3,4-b]吡啶和嘧啶官能化的 1,2,3-三唑衍生物,并筛选了它们对各种癌细胞系的细胞毒性以及抗菌、抗生物膜活性 (Nagender 等,2014).

腺苷受体拮抗剂:Gatta 等人 (1993) 合成了咪唑并[1,2-c]吡唑并[4,3-e]嘧啶的衍生物,发现这些化合物可作为有效的腺苷 A2 受体拮抗剂 (Gatta 等,1993).

抗肺癌活性:Hammam 等人 (2005) 研究了氟苯并[b]吡喃衍生物,包括与 2-[1-(2-氟苄基)-1H-吡唑并[3,4-b]吡啶-3-基]嘧啶-4,5,6-三胺相关的化合物,以了解其潜在的抗肺癌活性 (Hammam 等,2005).

PDE9 抑制:Wunder 等人 (2005) 表征了一种 PDE9 抑制剂,该化合物与该化合物属于同一类别,在阿尔茨海默病的治疗中显示出潜力 (Wunder 等,2005).

安全和危害

未来方向

The compound and its derivatives have potential for further exploration . For instance, one of the synthesized derivatives showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM . This suggests that the compound and its derivatives could be further explored for their potential therapeutic applications.

作用机制

Target of Action

Similar compounds have been found to inhibit multiple receptor tyrosine kinases

Mode of Action

It’s common for compounds of this class to interact with their targets by binding to the active site, thereby inhibiting the function of the target

Biochemical Pathways

Inhibition of receptor tyrosine kinases can affect a variety of cellular processes, including cell growth and differentiation

Result of Action

Inhibition of receptor tyrosine kinases can lead to a decrease in cell growth and differentiation

属性

IUPAC Name |

2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN8/c18-11-6-2-1-4-9(11)8-26-17-10(5-3-7-22-17)13(25-26)16-23-14(20)12(19)15(21)24-16/h1-7H,8,19H2,(H4,20,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKYXYXLIJBCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C4=NC(=C(C(=N4)N)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

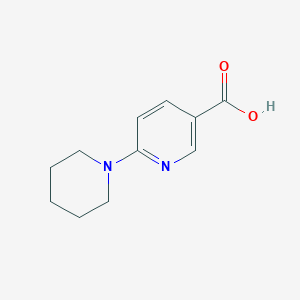

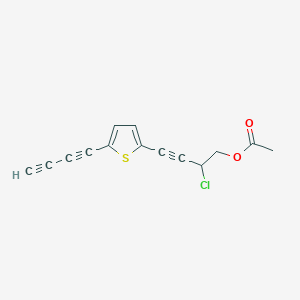

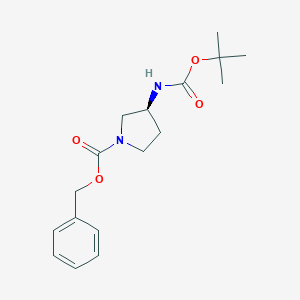

![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)

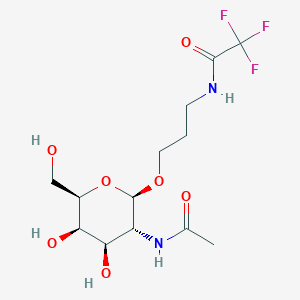

![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)

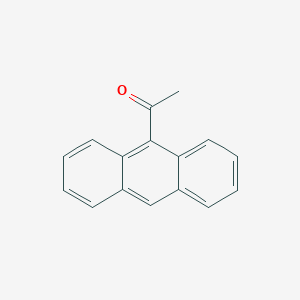

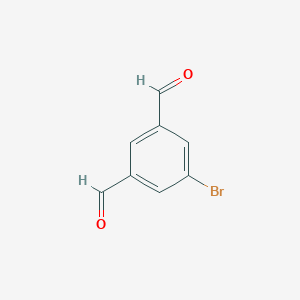

![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)